1-(Chloromethyl)-2-methyl-4-nitrobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Hyper Cross-linked Polymers (HCPs)

Scientific Field: Polymer Science.

Application Summary: HCPs are a class of porous materials that have been intensively used in recent years.

Method of Application: The HCP material is synthesized by Friedel Craft reactions. Hyper crosslinking is a technique that introduces a large number of tiny pores into a polymers.

Chloromethylation of Aromatic Compounds

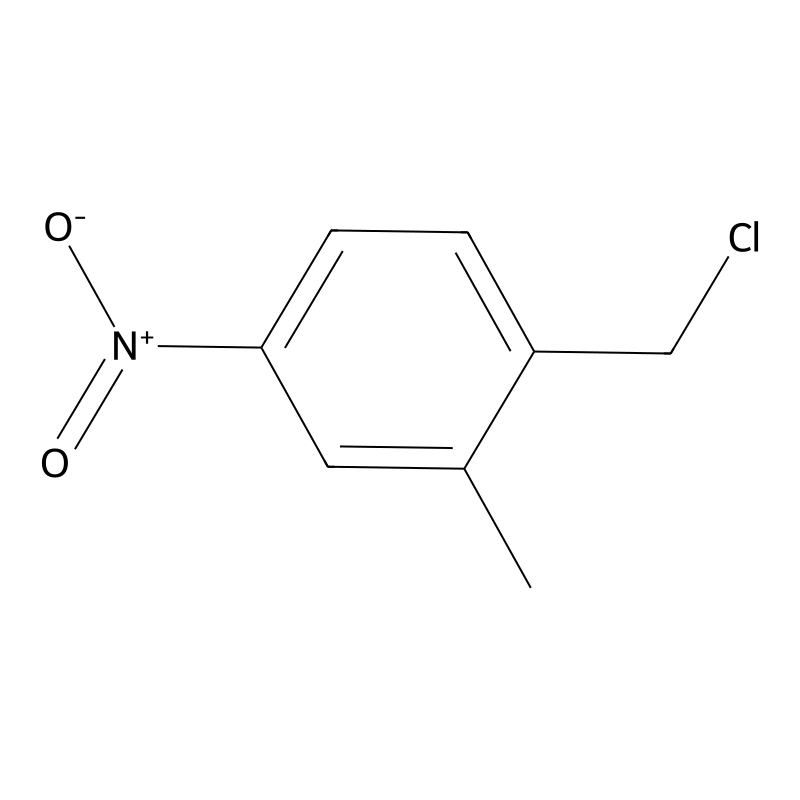

1-(Chloromethyl)-2-methyl-4-nitrobenzene is an aromatic organic compound characterized by the presence of a chloromethyl group (-CH2Cl), a methyl group (-CH3), and a nitro group (-NO2) attached to a benzene ring. Its molecular formula is C₈H₈ClNO₂, and it has a molecular weight of 185.61 g/mol. The compound is notable for its unique combination of functional groups, which influence its reactivity and potential applications in various fields, including organic synthesis and industrial chemistry.

- Electrophilic attack: The chloromethyl group can act as an electrophile, potentially reacting with nucleophilic sites in biological molecules like proteins or DNA.

- Nitro group influence: The electron-withdrawing nitro group might affect the overall electronic properties of the molecule, influencing its interactions with other molecules.

- Potential irritant: The compound might irritate the skin, eyes, and respiratory tract upon contact or inhalation.

- Suspected carcinogen: The nitro group raises concerns about potential carcinogenicity, requiring careful handling.

- Environmental hazard: The compound might pose environmental hazards if released into the environment due to its potential toxicity.

It is crucial to consult safety data sheets (SDS) for similar compounds and follow proper laboratory safety protocols when handling this or any unknown chemical.

- Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols. Common reagents include sodium azide and potassium thiocyanate in polar aprotic solvents like dimethylformamide.

- Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder under acidic conditions.

- Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Major Products from Reactions- From Nucleophilic Substitution: Substituted benzyl derivatives.

- From Reduction: 1-(Aminomethyl)-2-methyl-4-nitrobenzene.

- From Oxidation: 1-(Chloromethyl)-2-carboxy-4-nitrobenzene.

The synthesis of 1-(Chloromethyl)-2-methyl-4-nitrobenzene typically involves the chloromethylation of 2-methyl-4-nitrobenzene. This process can be achieved through the Blanc reaction, which utilizes formaldehyde and hydrochloric acid in the presence of Lewis acid catalysts such as zinc chloride or aluminum chloride.

Industrial Production Methods

In industrial settings, the chloromethylation process can be optimized using more efficient catalysts and conditions. For example, zinc iodide as a catalyst combined with chlorosulfonic acid and dimethoxymethane in dichloromethane has been reported to yield high amounts of chloromethyl derivatives under mild conditions.

1-(Chloromethyl)-2-methyl-4-nitrobenzene serves multiple purposes:

- Intermediate in Organic Synthesis: It is used to create more complex organic molecules and polymers.

- Dyes and Pigments Production: It plays a role in manufacturing various dyes and pigments due to its reactive functional groups.

- Research

Several compounds share structural similarities with 1-(Chloromethyl)-2-methyl-4-nitrobenzene. Here are some notable examples:

| Compound Name | Key Features |

|---|---|

| 1-(Chloromethyl)-4-nitrobenzene | Lacks the methyl group; less sterically hindered. |

| 2-Chloromethyl-4-nitrotoluene | Similar structure but different substitution patterns. |

| 1-(Bromomethyl)-2-methyl-4-nitrobenzene | Contains a bromomethyl instead of chloromethyl group. |

Uniqueness

The uniqueness of 1-(Chloromethyl)-2-methyl-4-nitrobenzene lies in its combination of functional groups, which confer distinct reactivity patterns not found in similar compounds. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups on the benzene ring significantly influences its chemical behavior, making it a versatile intermediate for various applications in organic synthesis.